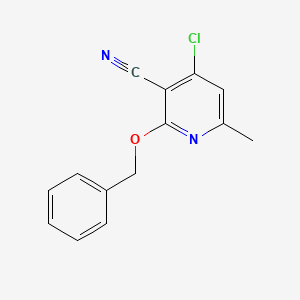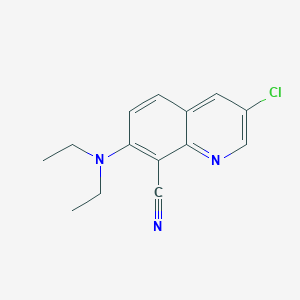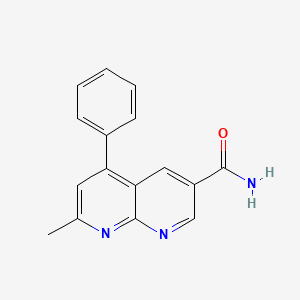
N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid is a compound that belongs to the quinoline family. It is known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is derived from quinoline, a heterocyclic aromatic organic compound with a wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid typically involves the reaction of 4,8-dihydroxyquinoline-2-carboxylic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a ligand for metabotropic glutamate receptors, which play a role in neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as schizophrenia.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3), which are involved in modulating neurotransmission in the brain. By binding to these receptors, the compound can influence the release of neurotransmitters and affect various physiological processes .
類似化合物との比較
Similar Compounds
4,8-Dihydroxyquinoline-2-carboxylic acid: A precursor to 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid with similar chemical properties.
Xanthurenic acid: Another quinoline derivative with biological activity, often studied for its role in tryptophan metabolism.
8-Hydroxyquinoline: A well-known compound with antimicrobial and chelating properties.
Uniqueness
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid stands out due to its specific structure, which allows it to interact with metabotropic glutamate receptors. This unique interaction makes it a valuable compound for research in neuroscience and pharmacology .
特性
CAS番号 |
648896-17-7 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC名 |
2-[(8-hydroxy-4-oxo-1H-quinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H10N2O5/c15-8-3-1-2-6-9(16)4-7(14-11(6)8)12(19)13-5-10(17)18/h1-4,15H,5H2,(H,13,19)(H,14,16)(H,17,18) |
InChIキー |
NLRMLEVKOPBYFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11855046.png)







![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)



![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)
